1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-
Description
1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl- (CAS: 35763-62-3) is a polycyclic aromatic compound featuring a fused naphtho-thioxanthenone core. Its structure includes a thioxanthene backbone (a xanthene analog with a sulfur atom replacing one oxygen atom in the central ring), substituted with a methoxy group at position 3 and a phenyl group at position 2 (Figure 1). This compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating its regulatory status as a substance requiring notification under the New Substances Notification Regulations for Chemicals and Polymers .
Key structural attributes include:
- Substituents: The 3-methoxy group contributes to polarity and hydrogen-bonding capacity, while the 2-phenyl group introduces steric bulk and π-π stacking interactions.
Properties
CAS No. |
35763-62-3 |
|---|---|
Molecular Formula |
C26H16O2S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
13-methoxy-14-phenyl-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,13,16(20),17-nonaen-15-one |
InChI |
InChI=1S/C26H16O2S/c1-28-26-19-13-14-21-24-17(16-9-5-6-10-20(16)29-21)11-12-18(23(19)24)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
AWXCEFQSHXRBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C3C1=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with phenyl and methoxy substituents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Comparison of Core Structures
Key Findings :
- Electron Density: The sulfur atom in thioxanthenones increases electron delocalization compared to xanthenones, which may influence photostability and reactivity .
- Substituent Effects : Methoxy and phenyl groups in the target compound reduce solubility in polar solvents compared to hydroxy-substituted analogues like 4 and 5 .
Functional Analogues: Thienonaphthoquinones
Thienonaphthoquinones (e.g., ethyl 3-methyl-4,5-dioxo-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate) share sulfur-containing fused aromatic systems but differ in quinone functionality and substitution patterns .
Key Findings :
- Thienonaphthoquinones exhibit higher redox activity due to their quinone moieties, making them suitable for catalytic applications, whereas the target compound’s stability suggests utility in materials science .
Biological Activity
1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl- (CAS Number: 35763-62-3) is a synthetic compound belonging to the thioxanthone family. This compound has garnered attention in various fields of research due to its potential biological activities, including photoinitiation properties and possible therapeutic applications.
- Molecular Formula : C26H16O2S
- Molecular Weight : 392.47 g/mol
- LogP : 6.8345 (indicating high lipophilicity) .
Photoinitiation Properties
Research has shown that thioxanthones, including 1H-Naphtho[2,1,8-mna]thioxanthen-1-one derivatives, exhibit significant photoinitiating capabilities under visible light. The compound can initiate radical polymerization processes effectively when exposed to light sources like xenon lamps. For instance, studies have demonstrated that certain derivatives can achieve polymerization conversions exceeding 90% within short exposure times .
Anticancer Activity
Preliminary studies have indicated potential anticancer properties of thioxanthone derivatives. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS) upon light activation, leading to cellular apoptosis in cancer cells. Specific studies focusing on related compounds have reported cytotoxic effects against various cancer cell lines, suggesting that the structural characteristics of thioxanthones play a crucial role in their biological efficacy .
Antimicrobial Activity
Thioxanthone derivatives have also been investigated for their antimicrobial properties. For example, compounds with similar structures have shown effectiveness against a range of bacterial strains. The proposed mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes .
Case Study 1: Photoinitiators in Polymer Chemistry
In a study published in RSC Advances, several thioxanthone-based photoinitiators were synthesized and characterized. Among them, a derivative showed superior performance in initiating polymerization reactions under visible light conditions. The study highlighted the importance of substituents on the nitrogen atom in enhancing the photoinitiating efficiency .
Case Study 2: Anticancer Screening
A research article evaluated the cytotoxicity of various thioxanthone derivatives against breast cancer cell lines. The results indicated that specific modifications to the thioxanthone structure significantly increased their potency against cancer cells. This suggests that further exploration into structure-activity relationships could yield more effective anticancer agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H16O2S |
| Molecular Weight | 392.47 g/mol |
| LogP | 6.8345 |
| CAS Number | 35763-62-3 |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Photoinitiation Efficiency | >90% conversion in polymerization reactions |
Q & A
Q. Table 1. Crystallographic Data for a Related Compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 5.128(4) |
| b (Å) | 10.024(9) |
| c (Å) | 27.45(2) |
| β (°) | 107.73(6) |
| R-factor | 0.056 |
| Reference |
Advanced: How can density functional theory (DFT) predict electronic properties of this compound?
Answer:
Methodological Workflow :
Functional Selection : Use hybrid functionals (e.g., B3LYP) to balance exact exchange and correlation energy .
Basis Sets : Apply triple-zeta basis (e.g., 6-311++G(d,p)) for accurate electron density modeling.
Excited-State Analysis : Perform time-dependent DFT (TD-DFT) with solvent corrections (e.g., polarizable continuum model) to simulate UV-Vis spectra.
Validation : Compare computed λmax with experimental data; discrepancies >10 nm may indicate incomplete solvent effects or missing spin-orbit coupling terms .
Advanced: How do researchers resolve contradictions between spectroscopic data and computational predictions?
Answer:
Multi-Method Validation Framework :
- Step 1 : Re-examine DFT parameters (e.g., switch to CAM-B3LYP for charge-transfer transitions) .
- Step 2 : Conduct time-resolved fluorescence spectroscopy to distinguish between ground-state and excited-state contributions.
- Step 3 : Use 2D NMR (e.g., HSQC, HMBC) to verify substituent positions and rule out structural misassignments .
- Case Study : Anomalous ESIMS peaks may arise from in-source fragmentation; confirm via high-resolution MS (HRMS) .
Advanced: What challenges arise in studying reversible photocyclization in this compound?
Answer:
Key Challenges :
- Kinetic Instability : The photocyclized product (e.g., β-phenylquenched intermediate) reverts to the parent compound within microseconds, complicating isolation .
- Detection Methods : Use ultrafast transient absorption spectroscopy (fs-µs timescale) to capture short-lived intermediates.
- Computational Modeling : Employ non-adiabatic molecular dynamics (NAMD) to simulate excited-state pathways and identify quenching mechanisms .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Standard Protocol :
- UV-Vis : Confirm π→π* transitions (λmax ~400–500 nm for naphthoxanthenones) .
- NMR : Use <sup>1</sup>H-<sup>13</sup>C HMBC to assign methoxy (δ 3.8–4.0 ppm) and phenyl protons (δ 7.2–7.6 ppm) .
- Mass Spectrometry : ESIMS in negative mode ([M–H]<sup>−</sup> at m/z ~315–330) confirms molecular weight .
Advanced: How do solvent polarity and substituents affect photochemical reactivity?
Answer:
Mechanistic Insights :
- Solvent Effects : Polar solvents stabilize charge-transfer intermediates, accelerating cyclization (e.g., acetonitrile vs. cyclohexane) .
- Substituent Impact : Electron-donating groups (e.g., methoxy) enhance conjugation but may reduce singlet oxygen (¹O₂) quantum yields due to competing non-radiative decay .
- Experimental Design : Screen solvents and substituents via a DoE (Design of Experiments) approach to optimize photoreaction efficiency .
Basic: What are the biological implications of this compound’s phototoxicity?
Answer:
Research Workflow :
Singlet Oxygen Generation : Quantify ¹O₂ using 9,10-dimethylanthracene (DMA) as a trap; measure fluorescence decay .
Cell-Based Assays : Use MTT assays to assess cytotoxicity in cancer cell lines (e.g., HeLa) under controlled light exposure.
Mechanistic Studies : Conduct ROS (reactive oxygen species) staining (e.g., DCFH-DA) to confirm intracellular oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
